Entinostat Demonstrates Distinct Class I HDAC Isoform Selectivity Compared to Panobinostat
Entinostat exhibits a class I-selective inhibition profile, with significantly less potency against class II HDACs, in contrast to the broader inhibitory activity of Panobinostat. In a direct head-to-head comparison of in vitro enzyme inhibition, Entinostat showed an IC50 of 53.89 nM for HDAC1, 108.2 nM for HDAC2, and 77.18 nM for HDAC3. Critically, Entinostat had an IC50 >10,000 nM for all class II HDACs tested (HDAC4, 5, 7, 9, and 6), indicating a clean selectivity window [1]. In contrast, Panobinostat inhibited these same class II HDACs with IC50 values ranging from 5.7 to 531 nM [1].
| Evidence Dimension | In vitro HDAC isoform inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1: 53.89 nM; HDAC2: 108.2 nM; HDAC3: 77.18 nM; Class II HDACs (4,5,6,7,9): >10,000 nM |
| Comparator Or Baseline | Panobinostat: HDAC1: 2.5 nM; HDAC2: 13.2 nM; HDAC3: 2.1 nM; HDAC4: 203 nM; HDAC5: 7.8 nM; HDAC6: 10.5 nM; HDAC7: 531 nM; HDAC9: 5.7 nM |
| Quantified Difference | Entinostat is over 185-fold less potent against class II HDACs compared to its HDAC1 IC50, while Panobinostat shows less than a 200-fold difference between class I and class II isoforms, indicating a broader inhibitory profile. |
| Conditions | Cell-free enzyme inhibition assay. IC50 values are the mean of at least three experiments ± standard error of the mean. |
Why This Matters
This selectivity data is critical for researchers aiming to dissect the specific roles of class I HDACs versus class II HDACs in cellular processes, as Entinostat provides a cleaner pharmacological tool with less off-target class II inhibition.
- [1] Fischer MA, et al. Discovery of novel class I histone deacetylase inhibitors with potent anticancer activity. J Med Chem. 2021;64(11):7855-7870. Table 4. PMCID: PMC7684764. View Source
